Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
CAS No.: 16459-33-9
Cat. No.: VC21283948
Molecular Formula: C12H12N4O4
Molecular Weight: 276.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16459-33-9 |
---|---|
Molecular Formula | C12H12N4O4 |
Molecular Weight | 276.25 g/mol |
IUPAC Name | ethyl 5-amino-1-(2-nitrophenyl)pyrazole-4-carboxylate |
Standard InChI | InChI=1S/C12H12N4O4/c1-2-20-12(17)8-7-14-15(11(8)13)9-5-3-4-6-10(9)16(18)19/h3-7H,2,13H2,1H3 |
Standard InChI Key | QZENFUUIIWCQAT-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2[N+](=O)[O-])N |
Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2[N+](=O)[O-])N |
Introduction
Structural Characteristics
Molecular Architecture
The structural architecture of Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate features several distinctive elements that contribute to its chemical behavior and biological activities. The core pyrazole ring contains nitrogen atoms at positions 1 and 2, creating an electron-rich heterocyclic system. This five-membered aromatic ring serves as the central scaffold to which the functional groups are attached.
The amino group (-NH₂) at the 5-position of the pyrazole ring provides a site for hydrogen bonding and potential functionalization in derivative synthesis. This primary amine contributes to the compound's ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The ethyl carboxylate group at the 4-position adds lipophilic character and serves as another potential site for structural modifications to optimize biological activity.
Physical and Chemical Properties
Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate possesses a range of physical and chemical properties that are relevant to its research applications and handling. Table 1 summarizes these key properties:
Table 1: Physical and Chemical Properties of Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
Property | Value | Source |
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CAS Number | 16459-33-9 | |
Molecular Formula | C₁₂H₁₂N₄O₄ | |
Molecular Weight | 276.25 g/mol | |
Melting Point | 115-116°C | |
Density | 1.459 g/cm³ | |
Boiling Point | 46°C (reported) | |
Appearance | Solid |
The compound's moderate melting point indicates a relatively stable crystalline structure, while its molecular weight places it within a range favorable for many biological applications. The presence of both polar functional groups (amino, nitro) and non-polar regions (aromatic rings, ethyl ester) creates a balanced hydrophilic-lipophilic profile that influences its solubility in various solvents and potential bioavailability in biological systems.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate can be accomplished through several established synthetic routes, each with specific advantages and considerations. One common approach involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This multi-component reaction efficiently produces the pyrazole core with appropriate substitution patterns.
A particularly effective method involves the reaction between (E)-ethyl 2-cyano-3-ethoxyacrylate and 2-nitrophenylhydrazine under reflux conditions. This approach proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the pyrazole ring. The reaction typically employs solvents such as ethanol or acetic acid, facilitating the nucleophilic attack and ring closure processes.
Alternative synthetic strategies include approaches starting from ethyl acetoacetate, which undergoes condensation with 2-nitrophenylhydrazine followed by appropriate oxidative conditions to yield the target compound. This versatility in synthetic approaches allows researchers to select the most suitable method based on available starting materials, desired scale, and specific laboratory constraints.
Reaction Conditions and Catalysts
The successful synthesis of Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate depends significantly on carefully controlled reaction conditions and appropriate catalyst selection. A notable catalytic system involves alumina-silica-supported manganese dioxide in water, which promotes the cyclocondensation reaction while minimizing environmental impact. This heterogeneous catalyst can often be recovered and reused, enhancing the sustainability of the synthetic process.
Reaction temperatures typically range from room temperature to reflux conditions, depending on the specific synthetic route and solvent system employed. Moderate heating often accelerates the formation of the hydrazone intermediate and subsequent cyclization to the pyrazole ring. Reaction times vary from several hours to overnight, with monitoring by thin-layer chromatography (TLC) or other analytical methods to determine completion.
Purification of the final product commonly involves recrystallization from appropriate solvents, column chromatography, or a combination of techniques to achieve the desired purity. The pure compound can then be characterized using spectroscopic methods such as NMR, mass spectrometry, and IR spectroscopy to confirm its structure and assess purity before use in biological or chemical studies.
Biological Activities
Anticancer Properties
Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has demonstrated significant anticancer activity in research studies, positioning it as a compound of interest for cancer therapeutic development. In vitro evaluations against multiple cancer cell lines have revealed promising cytotoxic effects, suggesting mechanisms that potentially interfere with cancer cell proliferation pathways.
Table 2: Anticancer Activity Against Selected Cell Lines
Cancer Cell Line | Type | Growth Inhibition (%) | Source |
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HeLa | Cervical cancer | 38.44 | |
HepG2 | Liver cancer | 54.25 |
The compound's ability to inhibit HepG2 liver cancer cells by more than 50% is particularly noteworthy and suggests potential utility against hepatocellular carcinoma, a cancer type with limited treatment options. While the precise molecular mechanisms remain under investigation, the observed anticancer effects may involve inhibition of specific enzymes critical to cancer cell survival, interference with cell cycle progression, or induction of apoptotic pathways.
Case studies evaluating this compound against multiple cancer cell lines have highlighted its potential as a lead structure for developing more potent and selective anticancer agents. These findings underscore the importance of the pyrazole scaffold for anticancer drug discovery and provide direction for future structural modifications to enhance efficacy and selectivity.
Antimicrobial Activities
Studies have established that Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate and related pyrazole derivatives possess notable antimicrobial properties. The compound has demonstrated effectiveness against various fungal strains, suggesting potential applications in developing antifungal therapeutics or agricultural fungicides for crop protection.
Research indicates that the antimicrobial activity likely stems from the compound's ability to interact with specific cellular targets in microbial organisms. Potential mechanisms include disruption of cell membrane integrity, interference with essential metabolic processes, or inhibition of crucial enzymes required for microbial growth and reproduction. These mechanisms may provide selective toxicity against microbial cells while minimizing effects on mammalian cells.
The antimicrobial profile of this compound offers opportunities for addressing growing concerns about antimicrobial resistance in clinical and agricultural settings. By providing novel chemical structures with distinct mechanisms of action, pyrazole derivatives like Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate may help combat resistant microbial strains that have developed immunity to conventional antimicrobial agents.
Anti-inflammatory Effects
Evaluation of Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate for anti-inflammatory properties has yielded promising results in research studies. The compound and certain of its structural analogs have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play critical roles in inflammation pathways by catalyzing the conversion of arachidonic acid to prostaglandins.
This COX-inhibitory activity positions the compound as a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), possibly with a different side effect profile. The anti-inflammatory effects may extend beyond COX inhibition to include modulation of inflammatory cytokine production or regulation of inflammatory cell functions, suggesting multifaceted anti-inflammatory mechanisms.
The potential for developing pyrazole-based anti-inflammatory agents with improved safety profiles compared to conventional NSAIDs represents a significant opportunity in inflammatory disease management. Chronic inflammatory conditions affect millions worldwide, and novel anti-inflammatory compounds with enhanced safety and efficacy profiles would address substantial unmet medical needs in this therapeutic area.
Structure-Activity Relationships
Key Structural Determinants of Activity
The biological activity of Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is significantly influenced by specific structural features that determine its interactions with biological targets. Comprehensive structure-activity relationship studies have identified critical structural elements that affect the compound's pharmacological profile:
Table 3: Key Structure-Activity Relationships
Structural Element | Position | Effect on Activity | Source |
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Bulky substituents | N1 position | Decrease in antiproliferative activity | |
Specific moieties | N-substituents | Enhancement of anti-inflammatory effects | |
Amino group | 5-position | Critical for hydrogen bonding interactions | |
Ester group | 4-position | Influences lipophilicity and metabolic stability |
The presence and position of the 2-nitrophenyl group at the N1 position creates a specific electronic environment and steric profile that significantly contributes to the compound's biological activities. The nitro group's electron-withdrawing properties influence the electron distribution throughout the molecule, affecting its binding to target proteins and receptors.
The amino group at the 5-position serves as a hydrogen bond donor, enabling interactions with hydrogen bond acceptors in biological targets. This functional group plays a crucial role in determining binding affinity and selectivity for specific receptors or enzymes. Similarly, the ethyl ester at the 4-position contributes to the compound's lipophilicity and may influence its membrane permeability and distribution in biological systems.
Modification Strategies for Enhanced Activity
Based on established structure-activity relationships, several modification strategies emerge for enhancing the biological activity of Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate. These approaches provide medicinal chemists with rational design paths for developing derivatives with improved pharmacological profiles:
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Optimization of the N1 substituent: While the 2-nitrophenyl group contributes significantly to activity, modifications to this moiety—such as altering the position of the nitro group or introducing additional substituents—may enhance binding specificity and potency.
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Exploration of alternative ester groups: Changing the ethyl ester to other alkyl or functionalized esters may improve pharmacokinetic properties or metabolic stability while maintaining or enhancing biological activity.
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Functionalization of the 5-amino group: Conversion to secondary or tertiary amines, or introduction of amide linkages, could provide derivatives with altered hydrogen-bonding capabilities and potentially improved target selectivity.
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Introduction of additional functional groups on the pyrazole ring: Strategic placement of halogens, alkyl, or other functional groups on available positions of the pyrazole core may enhance binding affinity or improve physicochemical properties.
These modification strategies offer promising avenues for developing next-generation compounds with enhanced efficacy, selectivity, and drug-like properties based on the Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate scaffold.
Research Applications
Pharmaceutical Development
The diverse biological activities of Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate position it as a valuable candidate for pharmaceutical development across multiple therapeutic areas. Its potential applications in drug discovery include:
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Development of novel anticancer agents targeting specific cellular proliferation pathways, particularly against hepatocellular carcinoma and cervical cancer based on demonstrated activity against HepG2 and HeLa cell lines.
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Creation of new antimicrobial compounds that might address the growing challenge of antibiotic resistance through potentially novel mechanisms of action.
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Formulation of alternative anti-inflammatory medications with potentially improved safety profiles compared to traditional NSAIDs, especially for chronic inflammatory conditions.
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Exploration of multi-target drugs that simultaneously address multiple aspects of complex diseases, leveraging the compound's diverse biological activities.
The compound serves as a versatile scaffold for medicinal chemistry research, allowing for systematic structural modifications to optimize biological activity, target selectivity, and pharmacokinetic properties. Its established synthesis routes and well-characterized structure facilitate efficient medicinal chemistry exploration and derivative development.
Agricultural Applications
Given its demonstrated antimicrobial properties, Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate holds promise for agricultural applications, particularly in the development of fungicides to protect crops from pathogenic fungi. The compound's antifungal activity suggests potential utility in agricultural formulations designed to combat fungal diseases that significantly impact crop yields worldwide.
The use of this compound or its derivatives in agricultural settings could potentially provide alternatives to conventional fungicides, addressing concerns about fungicide resistance and environmental impact. Its unique chemical structure and potentially distinct mechanism of action may offer advantages in managing fungal pathogens that have developed resistance to commonly used agricultural antifungal agents.
Development for agricultural applications would require extensive field testing, formulation optimization, and safety evaluations to ensure efficacy against target pathogens while minimizing environmental impact and non-target effects. The compound's relative stability and defined synthetic pathways make it a feasible candidate for such agricultural development efforts.
Case Studies and Research Findings
Anticancer Evaluation Studies
Research evaluating the anticancer potential of Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has yielded compelling results that highlight its promise in cancer therapeutics development. In one notable case study, the compound was systematically tested against multiple cancer cell lines, demonstrating significant cytotoxicity compared to control groups. This comprehensive evaluation identified hepatocellular carcinoma cells (HepG2) as particularly susceptible, with growth inhibition exceeding 54%.
The investigation revealed differential activity across cancer cell types, suggesting potential selectivity in the compound's anticancer action. This selectivity profile could prove valuable for developing targeted cancer therapies with improved side effect profiles compared to conventional cytotoxic agents. The structure-activity relationships identified through these studies provide critical insights for designing next-generation anticancer compounds with enhanced potency and selectivity.
These findings position Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate as a promising lead compound for anticancer drug development, particularly against liver and cervical cancers. The established synthetic pathways and well-characterized structure facilitate systematic exploration of structural modifications to enhance anticancer efficacy while minimizing potential toxicity.
Antimicrobial Testing Results
Investigations into the antimicrobial properties of Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate have demonstrated its effectiveness against various microbial strains, particularly fungi. These studies have established the compound's potential as a lead structure for developing novel antimicrobial agents to address the growing challenge of antimicrobial resistance in clinical and agricultural settings.
Research has identified structure-activity relationships correlating specific structural features with antimicrobial potency. These insights provide valuable guidance for designing more effective antimicrobial compounds based on the pyrazole scaffold. The findings suggest that modifications to the nitrophenyl group could enhance antimicrobial activity, potentially leading to compounds with broader spectrum activity or effectiveness against resistant strains.
The demonstrated antimicrobial activity positions this compound as a candidate for further development in both pharmaceutical antimicrobials and agricultural fungicides. Its unique chemical structure may provide advantages in addressing microbial resistance mechanisms that have evolved against conventional antimicrobial agents, offering new options for managing resistant infections.
Characterization Methods
Spectroscopic Analysis
Comprehensive characterization of Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate typically employs multiple spectroscopic techniques that collectively confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with ¹H NMR revealing characteristic signals for the ethyl ester group (typically a triplet and quartet pattern), aromatic protons from the 2-nitrophenyl moiety, and the amino group protons.
¹³C NMR spectroscopy complements these findings by identifying carbon signals corresponding to the carbonyl carbon of the ester group (typically around δ 160-165 ppm), aromatic carbons, and the distinctive carbons of the pyrazole ring. These NMR data collectively confirm the carbon framework and substitution pattern of the molecule.
Infrared (IR) spectroscopy provides further structural confirmation through identification of characteristic functional group absorptions, including the primary amine (-NH₂) stretching bands (typically 3300-3500 cm⁻¹), ester carbonyl (C=O) absorption (around 1700-1750 cm⁻¹), and nitro group (-NO₂) stretching vibrations (approximately 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹). These spectroscopic data collectively provide a comprehensive fingerprint for authenticating the compound's identity.
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